Dilithium S-ethyl thiophosphate
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Overview
Description
Dilithium S-ethyl thiophosphate is a chemical compound with the molecular formula C2H5Li2O3PS It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium S-ethyl thiophosphate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another method involves the reaction of diethyl phosphite with sulfur and triethylamine under solvent-free conditions using microwave irradiation . This approach is efficient and general, allowing for the synthesis of various phosphorothioates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are preferred for their environmental benefits and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dilithium S-ethyl thiophosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, sulfur, and triethylamine. The reactions are typically carried out under mild conditions, often using microwave irradiation to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with alkyl halides can produce various phosphorothioate derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Dilithium S-ethyl thiophosphate has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Dilithium S-ethyl thiophosphate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dilithium S-ethyl thiophosphate include other organophosphorus compounds such as:
- Diethyl thiophosphate
- Dimethyl thiophosphate
- Dibutyl thiophosphate
Uniqueness
This compound is unique due to its specific molecular structure and reactivity. The presence of lithium atoms in the molecule enhances its stability and reactivity compared to other thiophosphates. Additionally, its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
56433-36-4 |
---|---|
Molecular Formula |
C2H5Li2O3PS |
Molecular Weight |
154.0 g/mol |
IUPAC Name |
dilithium;ethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.2Li/c1-2-7-6(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
XIABSFOMGFDDSA-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CCSP(=O)([O-])[O-] |
Origin of Product |
United States |
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